N-{[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}pentanamide
N-{[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}pentanamide
Brand Name:
Vulcanchem
CAS No.:
429635-36-9
VCID:
VC0399148
InChI:
InChI=1S/C19H19N3O2S2/c1-2-3-8-17(24)22-19(25)20-12-9-10-15(23)13(11-12)18-21-14-6-4-5-7-16(14)26-18/h4-7,9-11,23H,2-3,8H2,1H3,(H2,20,22,24,25)
SMILES:
CCCCC(=O)NC(=S)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2
Molecular Formula:
C19H19N3O2S2
Molecular Weight:
385.5g/mol
N-{[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}pentanamide
CAS No.: 429635-36-9
Main Products
VCID: VC0399148
Molecular Formula: C19H19N3O2S2
Molecular Weight: 385.5g/mol
CAS No. | 429635-36-9 |
---|---|
Product Name | N-{[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}pentanamide |
Molecular Formula | C19H19N3O2S2 |
Molecular Weight | 385.5g/mol |
IUPAC Name | N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]pentanamide |
Standard InChI | InChI=1S/C19H19N3O2S2/c1-2-3-8-17(24)22-19(25)20-12-9-10-15(23)13(11-12)18-21-14-6-4-5-7-16(14)26-18/h4-7,9-11,23H,2-3,8H2,1H3,(H2,20,22,24,25) |
Standard InChIKey | SXQHCGAAOHMNKA-UHFFFAOYSA-N |
SMILES | CCCCC(=O)NC(=S)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2 |
Canonical SMILES | CCCCC(=O)NC(=S)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2 |
PubChem Compound | 1718184 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume